molecular formula C13H16Cl2S2 B14401782 {[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene CAS No. 88649-70-1

{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene

Cat. No.: B14401782
CAS No.: 88649-70-1
M. Wt: 307.3 g/mol
InChI Key: MEUZNYKKAZJRBK-UHFFFAOYSA-N
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Description

{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene is an organosulfur compound characterized by the presence of two chlorine atoms and a pentylsulfanyl group attached to an ethenyl group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene typically involves the reaction of a benzene derivative with a suitable chlorinated ethenyl compound under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Sulfur Compounds: Compounds such as thiophenes and sulfoxides share similarities in their sulfur-containing structures.

    Chlorinated Ethenyl Compounds: Compounds like dichloroethenes and chlorinated alkenes have similar chlorinated ethenyl groups.

Uniqueness

{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene is unique due to its specific combination of chlorine atoms, pentylsulfanyl group, and benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

88649-70-1

Molecular Formula

C13H16Cl2S2

Molecular Weight

307.3 g/mol

IUPAC Name

(2,2-dichloro-1-pentylsulfanylethenyl)sulfanylbenzene

InChI

InChI=1S/C13H16Cl2S2/c1-2-3-7-10-16-13(12(14)15)17-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3

InChI Key

MEUZNYKKAZJRBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC(=C(Cl)Cl)SC1=CC=CC=C1

Origin of Product

United States

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